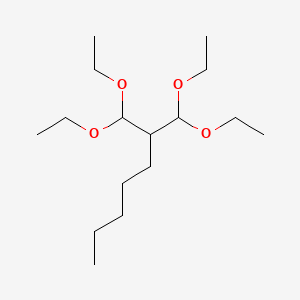

2-(Diethoxymethyl)-1,1-diethoxyheptane

Description

Contextualization of Acetal (B89532) Functional Groups in Chemical Synthesis

The acetal functional group, which consists of a central carbon atom single-bonded to two alkoxy (-OR) groups, is a cornerstone of synthetic organic chemistry. nih.gov Derived from the reaction of an aldehyde or ketone with an alcohol, acetals are prized for their stability under neutral or basic conditions. researchgate.net This stability makes them excellent protecting groups for carbonyl functionalities (aldehydes and ketones), which are otherwise highly reactive. acs.orgacs.org By converting a carbonyl into an acetal, chemists can perform reactions on other parts of a complex molecule without affecting the carbonyl group. researchgate.net The protection can be easily reversed under mild acidic conditions, regenerating the original carbonyl group. acs.org This strategic use of acetals is fundamental in the multi-step synthesis of complex natural products and pharmaceuticals. nih.govacs.org

The Significance of Highly Branched and Multi-Acetal Architectures in Organic Chemistry

Moving from simple molecules to polymeric structures, the arrangement of acetal units becomes critical. Highly branched or "hyperbranched" polymers possess unique three-dimensional structures that distinguish them from their linear counterparts. acs.org These architectures typically lead to properties such as low viscosity, high solubility, and a high density of terminal functional groups. researchgate.net In the context of polyacetals, a branched structure can influence the material's degradation rate; for instance, hydrophobic terminal groups on a hyperbranched polyacetal can create a barrier to aqueous acid, slowing down hydrolysis of the acetal linkages within the core. acs.org The presence of multiple acetal groups within a single molecule, as seen in 2-(Diethoxymethyl)-1,1-diethoxyheptane, introduces multiple sites for potential hydrolysis and defines a complex stereochemical environment.

Overview of Research Trajectories for Complex Polyacetal Systems, exemplified by this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, the broader class of complex and hyperbranched polyacetals is the subject of ongoing investigation. Research in this area often explores several key trajectories:

Degradable Polymers: A significant area of research is the development of acid-sensitive polymers for biomedical applications like drug delivery and regenerative medicine. qub.ac.ukresearchgate.net The acetal linkages can be designed to hydrolyze under the mildly acidic conditions found in specific biological environments, such as tumor tissues or intracellular compartments. researchgate.netresearchgate.net

Advanced Materials: The unique physical properties of hyperbranched polyacetals make them candidates for use in coatings, adhesives, and other advanced materials. researchgate.net Their synthesis from renewable, bio-based monomers is also an active area of research, aligning with goals for sustainable chemistry. researchgate.net

Synthesis Methodology: Researchers are continuously developing more efficient and selective methods for creating acetals and polyacetals. This includes the use of novel catalysts to control the polymerization process and achieve defect-free, hyperbranched structures with a high degree of branching. researchgate.netymerdigital.com

Scope and Objectives of the Academic Research Focus on this compound

An academic research program focusing on this compound would likely be structured to first establish its fundamental chemical and physical properties before exploring its potential applications. The objectives of such a study would include:

Optimized Synthesis and Characterization: Developing a high-yield, scalable synthesis protocol beyond the general reaction of heptanal (B48729) and diethyl ether. evitachem.com This would be followed by thorough characterization using modern spectroscopic and analytical techniques to confirm its structure and purity.

Physicochemical Property Analysis: A detailed investigation of its physical properties, such as boiling point, density, viscosity, and solubility in various solvents.

Hydrolytic Stability Studies: Quantifying the rate of hydrolysis of its two distinct acetal functionalities under a range of acidic pH conditions to understand its degradation profile.

Exploration as a Synthetic Building Block: Investigating its potential use as a precursor for creating more complex molecules or as a monomer in the synthesis of novel polyacetal polymers.

Detailed Research Findings

Specific experimental research data on this compound is sparse. However, its basic properties can be compiled from chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 30989-73-2 evitachem.com |

| Molecular Formula | C₁₆H₃₄O₄ |

| Molecular Weight | 290.444 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCCCC(C(OCC)OCC)C(OCC)OCC |

| InChIKey | FYVVSNOKHFMGID-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases.

The synthesis of this compound typically involves the acid-catalyzed reaction of heptanal with an excess of ethanol (B145695) to form the two acetal groups.

Table 2: General Properties of Acetal Functional Groups

| Property | Description | Citation |

|---|---|---|

| Formation | Reaction of an aldehyde or ketone with two equivalents of an alcohol under acidic catalysis. | nih.gov |

| Stability | Stable in neutral to strongly basic environments; resistant to bases, nucleophiles, and many oxidizing and reducing agents. | |

| Lability | Readily hydrolyzed back to the parent carbonyl and alcohol under mild aqueous acid conditions. | acs.org |

| Role in Synthesis | Widely used as a protecting group for aldehydes and ketones. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxymethyl)-1,1-diethoxyheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4/c1-6-11-12-13-14(15(17-7-2)18-8-3)16(19-9-4)20-10-5/h14-16H,6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVVSNOKHFMGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(OCC)OCC)C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496558 | |

| Record name | 2-(Diethoxymethyl)-1,1-diethoxyheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30989-73-2 | |

| Record name | 2-(Diethoxymethyl)-1,1-diethoxyheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30989-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethoxymethyl)-1,1-diethoxyheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Acetal Formation and Transformation Pathways Pertinent to 2 Diethoxymethyl 1,1 Diethoxyheptane

Detailed Reaction Mechanisms of Acetalization

The formation of an acetal (B89532) from an aldehyde or ketone with an alcohol is a cornerstone of organic synthesis, often employed as a method for protecting carbonyl groups. libretexts.org The creation of a diacetal like 2-(diethoxymethyl)-1,1-diethoxyheptane involves two successive acetalization reactions on the same molecule. This process is acid-catalyzed and proceeds through several well-defined steps. libretexts.orglibretexts.org

The journey from a carbonyl compound to an acetal begins with the activation of the carbonyl group by an acid catalyst. libretexts.orgchemistrysteps.com Alcohols are generally weak nucleophiles and their addition to an unactivated carbonyl is slow. chemistrysteps.comlibretexts.org The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. chemistrysteps.comyoutube.com

The general sequence for the formation of a single acetal function is as follows:

Protonation of the Carbonyl Oxygen: An acid catalyst (e.g., H₂SO₄ or TsOH) donates a proton to one of the lone pairs of the carbonyl oxygen. libretexts.orglibretexts.org This creates a resonance-stabilized cation, which places a significant partial positive charge on the carbon atom. youtube.com

First Nucleophilic Attack: A molecule of alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. libretexts.org

Deprotonation: The resulting oxonium ion is deprotonated, often by another alcohol molecule or the conjugate base of the catalyst, to yield a neutral hemiacetal. libretexts.orglibretexts.org

This sequence is then repeated: the hydroxyl group of the hemiacetal is protonated, it leaves as a water molecule to form an oxocarbenium ion, which is then attacked by a second molecule of alcohol. A final deprotonation step yields the stable acetal. libretexts.orglibretexts.org For this compound, this entire sequence occurs twice at two different carbonyl sites on the precursor molecule.

| Step | Description | Reactants | Products |

| 1 | Protonation | Aldehyde/Ketone, Acid Catalyst | Protonated Carbonyl |

| 2 | Nucleophilic Attack | Protonated Carbonyl, Alcohol | Protonated Hemiacetal |

| 3 | Deprotonation | Protonated Hemiacetal, Base (e.g., Alcohol) | Hemiacetal, Protonated Base |

A hemiacetal is a crucial, albeit often unstable, intermediate in acetal formation, characterized by a carbon atom bonded to both a hydroxyl (-OH) group and an alkoxy (-OR) group. libretexts.orgwikipedia.org It is the product of the first nucleophilic addition of an alcohol to a carbonyl group. libretexts.orgxometry.com While simple hemiacetals are often difficult to isolate because the equilibrium favors the starting aldehyde and alcohol, cyclic hemiacetals, especially 5- and 6-membered rings, are significantly more stable. wikipedia.orgmasterorganicchemistry.com

The formation of multiple acetal groups within a single molecule highlights the role of the hemiacetal not as a final product, but as a key stepping stone in a sequential reaction pathway. researchgate.net Under acidic conditions, the hemiacetal is highly reactive and serves as the immediate precursor to the formation of the oxocarbenium ion necessary for the second alcohol addition. youtube.com

The conversion of the hemiacetal to the full acetal proceeds via a critical reactive intermediate known as an oxocarbenium ion. youtube.comwikipedia.org This species is formed through the following steps:

Protonation of the Hemiacetal: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). libretexts.orgchemistrysteps.com

Loss of Water: The protonated hemiacetal eliminates a molecule of water. This does not typically occur via an SN2 mechanism due to steric hindrance. chemistrysteps.com Instead, the departure of water is assisted by the lone pair of electrons on the adjacent alkoxy oxygen, leading to the formation of a resonance-stabilized cation. chemistrysteps.comyoutube.com

This resulting cation, the oxocarbenium ion, has its positive charge delocalized between the carbon and the oxygen atom, with a significant contribution from the structure where a C=O double bond exists and the oxygen bears the formal positive charge. wikipedia.org This delocalization makes the oxocarbenium ion more stable than a simple carbocation but also renders the carbon atom highly electrophilic. youtube.com

The high reactivity of the oxocarbenium ion ensures it is rapidly attacked by a second molecule of alcohol, leading to a protonated acetal, which is then deprotonated to give the final acetal product. youtube.comwikipedia.org In the synthesis of this compound, the generation and subsequent quenching of two separate oxocarbenium ions are central to the formation of the dual acetal structure. The stability of these ions can be influenced by neighboring groups, which can affect the stereochemical outcome of the reaction. nih.govnih.gov

Kinetic and Thermodynamic Aspects of Multi-Acetal Synthesis

The synthesis of a molecule with multiple acetal groups is governed by both the rates of the individual reaction steps (kinetics) and the relative stability of reactants, intermediates, and products (thermodynamics).

Steric Hindrance: A more sterically hindered carbonyl group will react more slowly.

Electronic Effects: Electron-withdrawing groups near the carbonyl can destabilize the developing positive charge in the transition state, slowing the reaction. Conversely, electron-donating groups can stabilize it.

Catalyst Concentration: The rate is dependent on the concentration of the acid catalyst.

The table below presents a hypothetical kinetic profile for the sequential acetalization, illustrating how different structural environments for the two carbonyl groups could lead to one step being rate-determining.

| Reaction Stage | Hypothetical Rate Constant (k) | Notes |

| Formation of first acetal | k₁ | Rate depends on the environment of the first carbonyl group. |

| Formation of second acetal | k₂ | Rate depends on the environment of the second carbonyl group, potentially influenced by the presence of the first acetal. |

| Overall Rate | **Determined by min(k₁, k₂) ** | The slower of the two sequential reactions will be the bottleneck for the overall synthesis. youtube.com |

R-CHO + 2 R'-OH ⇌ R-CH(OR')₂ + H₂O

To drive the reaction toward the desired acetal product, the equilibrium must be shifted to the right according to Le Châtelier's principle. youtube.com This is typically achieved in two ways:

Use of Excess Reactant: Employing a large excess of the alcohol can shift the equilibrium towards the products. youtube.com

Removal of Water: As water is a product, its continuous removal from the reaction mixture (e.g., using a Dean-Stark apparatus or molecular sieves) is the most effective method to prevent the reverse reaction (hydrolysis) and drive the formation of the acetal to completion. libretexts.orgwikipedia.org

Temperature-Dependent Mechanistic Interplay in Acetal Formation

The mechanism involves several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity.

Nucleophilic Attack (Hemiacetal Formation): A molecule of ethanol (B145695) acts as a nucleophile, attacking the carbonyl carbon to form a protonated hemiacetal. Subsequent deprotonation yields the neutral hemiacetal. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). wikipedia.org

Loss of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation (an oxonium ion). conicet.gov.ar

Second Nucleophilic Attack (Acetal Formation): A second molecule of ethanol attacks the carbocation.

Deprotonation: Deprotonation of the resulting intermediate yields the final acetal, this compound, and regenerates the acid catalyst. libretexts.org

Temperature plays a critical role in this equilibrium. Generally, increasing the temperature accelerates the reaction rate for both the forward (acetal formation) and reverse (hydrolysis) reactions. However, to drive the equilibrium towards the product side, the water formed during the reaction must be removed, often through azeotropic distillation using a Dean-Stark apparatus. libretexts.orgwikipedia.org Elevated temperatures facilitate this water removal, thereby increasing the yield of the acetal.

Research on analogous acetalization reactions, such as the reaction between glycerol (B35011) and acetaldehyde (B116499), has demonstrated a clear temperature dependence on product conversion. As temperature increases, the conversion to the acetal product also increases, eventually reaching completion under optimal conditions. researchgate.net This principle is directly applicable to the synthesis of this compound.

Table 1: Effect of Temperature on Acetalization Conversion (Illustrative Data) This table is based on findings from a study on glycerol and acetaldehyde acetalization, illustrating a general principle applicable to acetal formation. researchgate.net

| Reaction Temperature (°C) | Conversion to Acetal (%) |

|---|---|

| 30 | 65 |

| 40 | 80 |

| 50 | 95 |

| 60 | >99 |

Isotopic Labeling Studies in Mechanistic Investigations of Acetal Transformations

Isotopic labeling is a powerful technique used to trace the pathways of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgresearchgate.net In the context of acetal chemistry, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) can be incorporated into the reactants to elucidate the mechanistic details of formation and hydrolysis.

For a compound like this compound, an isotopic labeling study could be designed to confirm the origin of the oxygen atoms in the acetal functional groups. The generally accepted mechanism posits that the alkoxy (-OR) groups of the acetal originate from the alcohol, while the oxygen from the aldehyde's carbonyl group is eliminated as water.

A hypothetical experiment to verify this for the formation of this compound would involve using ¹⁸O-labeled ethanol (CH₃CH₂¹⁸OH) as the alcohol reactant.

Experimental Design:

Reaction: 2-(diethoxymethyl)heptanal + 2 CH₃CH₂¹⁸OH --(H⁺)--> Product + H₂O

Analysis: The resulting 2-(diethoxymethyl)-1,1-di(ethoxy-¹⁸O)heptane and the water byproduct would be analyzed using mass spectrometry. wikipedia.org

Expected Results:

The mass spectrum of the purified acetal product would show a mass increase corresponding to the incorporation of two ¹⁸O atoms, confirming that the alkoxy groups originate from the ethanol.

The mass spectrum of the water byproduct would show no ¹⁸O enrichment, confirming that the oxygen atom from the aldehyde's carbonyl group was eliminated.

Conversely, studying the acid-catalyzed hydrolysis of the acetal with ¹⁸O-labeled water (H₂¹⁸O) would show the ¹⁸O label incorporated into the carbonyl group of the resulting 2-(diethoxymethyl)heptanal, while the ethanol produced would remain unlabeled. These experiments provide unambiguous support for the stepwise addition-elimination mechanism. researchgate.net

Table 2: Predicted Outcomes of an ¹⁸O Isotopic Labeling Study for Acetal Formation

| Labeled Reactant | Product Analyzed | Expected Location of ¹⁸O Label | Mechanistic Insight |

|---|---|---|---|

| Ethanol (CH₃CH₂¹⁸OH) | This compound | In both ethoxy groups of the acetal | Confirms alcohol is the source of the -OR groups. |

| Ethanol (CH₃CH₂¹⁸OH) | Water (H₂O) | No ¹⁸O label | Confirms aldehyde carbonyl oxygen is eliminated. |

| Water (H₂¹⁸O) in Hydrolysis | 2-(diethoxymethyl)heptanal | In the carbonyl group (C=O) | Confirms water attacks the carbocation intermediate during hydrolysis. |

Investigations of Intramolecular Cyclization and Polymerization Pathways in Related Acetal Systems

While this compound is an acyclic molecule, the acetal functional group is a key feature in various cyclic and polymeric structures. The principles governing the reactivity of related systems offer insight into potential transformation pathways.

Intramolecular Cyclization: If a molecule contains both a carbonyl group and a hydroxyl group, it can undergo an intramolecular reaction to form a cyclic hemiacetal. libretexts.org This is particularly common in carbohydrate chemistry, where five- and six-membered rings are readily formed. masterorganicchemistry.com Furthermore, molecules containing an acetal and a suitably positioned reactive group, such as a double bond, can undergo intramolecular cyclization. Research has shown that unsaturated acetals can be catalyzed by Lewis acids to form highly functionalized carbocycles. rsc.org In such a reaction, the acetal acts as an internal electrophile that is attacked by the alkene, leading to C-C bond formation and cyclization. For a derivative of this compound to undergo such a reaction, its heptyl chain would need to contain an appropriately located nucleophilic moiety, like an alkene.

Polymerization Pathways: The acetal linkage is the fundamental repeating unit in an important class of polymers known as polyacetals. The simplest polyacetal is polyoxymethylene (POM), also known as acetal resin, which is a polymer of formaldehyde. wikipedia.orgresearchgate.net These polymers are valued for their stiffness, low friction, and excellent dimensional stability.

Another significant area of research involves the radical ring-opening polymerization (RROP) of cyclic ketene (B1206846) acetals (CKAs). nih.gov CKAs are vinyl monomers that can polymerize to create polyesters, which are often biodegradable. core.ac.ukacs.org This process allows for the introduction of degradable ester linkages into polymer backbones. nih.gov The thermal properties and degradation rates of the resulting polymers are influenced by the ratio of ester (from ring-opening) to acetal (from ring-retaining) linkages in the polymer chain. acs.org

These examples highlight the versatility of the acetal functional group. While this compound itself is not a monomer for these specific polymerization reactions, its core structure is representative of the stable diether linkages that characterize these advanced materials.

Table 3: Cyclization and Polymerization Reactions in Acetal-Related Systems

| Reaction Type | Reactant/Monomer Type | Key Product Feature | Relevant Example |

|---|---|---|---|

| Intramolecular Cyclization | Unsaturated Acetal | Carbocyclic or heterocyclic ring formation | Lewis acid-catalyzed cyclization of alkenyl acetals. rsc.org |

| Polycondensation | Aldehyde (e.g., Formaldehyde) | Polyacetal backbone (-CHR-O-)n | Synthesis of Polyoxymethylene (POM). wikipedia.org |

| Radical Ring-Opening Polymerization (RROP) | Cyclic Ketene Acetal (CKA) | Polyester backbone with degradable linkages | Formation of polyesters from CKA monomers. nih.govacs.org |

Spectroscopic Methodologies for Structural Elucidation of Branched Polyacetals

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Structures

Proton NMR (¹H NMR) Applications in Connectivity Determination

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types of protons and their connectivity in a molecule. In 2-(Diethoxymethyl)-1,1-diethoxyheptane, the ¹H NMR spectrum would reveal distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons causes signals to split into multiplets, providing valuable information about which protons are neighbors in the molecular structure.

For this compound, specific chemical shifts and coupling patterns can be predicted. The methine protons of the acetal (B89532) groups (CH(OEt)₂) are expected to appear as triplets, due to coupling with the adjacent methylene (B1212753) protons of the ethoxy groups. The methylene protons of the ethoxy groups would, in turn, appear as quartets due to coupling with the methyl protons. The heptyl chain would exhibit a series of overlapping multiplets, with the terminal methyl group appearing as a triplet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -CH(OCH₂CH₃)₂ (on C1) | ~4.4-4.6 | t | 1H |

| -CH(OCH₂CH₃)₂ (on side chain) | ~4.5-4.7 | t | 1H |

| -OCH₂CH₃ (all ethoxy groups) | ~3.4-3.7 | q | 8H |

| -CH₂- (heptyl chain) | ~1.2-1.6 | m | 10H |

| -CH- (on C2) | ~1.8-2.0 | m | 1H |

| -CH₃ (all ethoxy groups) | ~1.1-1.3 | t | 12H |

| -CH₃ (heptyl chain) | ~0.8-0.9 | t | 3H |

| Note: These are predicted values and may vary in an actual experimental spectrum. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift of that signal indicates the type of carbon (e.g., sp³, sp², attached to an electronegative atom). In proton-decoupled ¹³C NMR spectra, each signal typically appears as a singlet, simplifying the spectrum and allowing for a direct count of the non-equivalent carbons.

For this compound, the ¹³C NMR spectrum would show distinct signals for the acetal carbons, the carbons of the ethoxy groups, and each carbon in the heptyl chain. The acetal carbons are expected to be significantly downfield due to the two attached oxygen atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H(OCH₂CH₃)₂ (on C1) | ~102-104 |

| -C H(OCH₂CH₃)₂ (on side chain) | ~103-105 |

| -C H- (on C2) | ~45-50 |

| -C H₂- (heptyl chain) | ~22-35 |

| -OC H₂CH₃ (all ethoxy groups) | ~60-65 |

| -OCH₂C H₃ (all ethoxy groups) | ~15-17 |

| -C H₃ (heptyl chain) | ~14 |

| Note: These are predicted values and may vary in an actual experimental spectrum. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete connectivity of complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. libretexts.orgsdsu.edu In the COSY spectrum of this compound, cross-peaks would connect coupled protons. For instance, the methine proton of an acetal group would show a correlation to the methylene protons of its corresponding ethoxy groups. Similarly, protons on adjacent carbons in the heptyl chain would show cross-peaks, allowing for the tracing of the entire carbon chain. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for connecting different fragments of the molecule. For example, the methine proton of the diethoxymethyl group would show an HMBC correlation to the C2 carbon of the heptyl chain, confirming the point of attachment. Likewise, the protons of the ethoxy groups would show correlations to the acetal carbons, solidifying the assignment of these functional groups. researchgate.net

Applications of Infrared (IR) Spectroscopy in Functional Group Identification within Polyacetals

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that match its natural vibrational modes.

For polyacetals like this compound, the most characteristic feature in the IR spectrum is the strong and complex absorption band associated with the C-O stretching vibrations of the acetal groups. researchgate.netpressbooks.pub Ethers typically show a strong C-O stretch between 1300 and 1000 cm⁻¹. youtube.comspectroscopyonline.com Acetals, having a C-O-C-O-C linkage, exhibit multiple strong bands in the region of 1200-1020 cm⁻¹, which is a key diagnostic feature. researchgate.net The spectrum would also display C-H stretching vibrations for the alkyl portions of the molecule just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1370 cm⁻¹. The absence of a strong, broad absorption around 3300 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, and the absence of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl (C=O) group.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³ C-H) | 2850-2970 | Strong |

| C-H Bend (CH₂, CH₃) | 1370-1470 | Medium |

| C-O Stretch (Acetal) | 1020-1200 | Strong, Multiple Bands |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Multi-Acetal Compounds

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner.

For this compound, the molecular ion peak (M⁺) may be weak or absent due to the instability of the ionized acetal. The fragmentation pattern, however, would be highly informative. A key fragmentation pathway for acetals is the cleavage of the C-C bond adjacent to the acetal carbon (α-cleavage), leading to the formation of a stable oxonium ion. The loss of an ethoxy radical (•OCH₂CH₃) or an ethoxy group is a common fragmentation pathway for diethyl acetals.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure/Loss |

| 231 | [M - OCH₂CH₃]⁺ |

| 185 | [M - C₅H₁₁]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 75 | [CH₂(OCH₂CH₃)]⁺ |

| 47 | [CH₂OH]⁺ |

| Note: These are predicted fragments based on common fragmentation pathways for acetals and ethers. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights in Conjugated Systems (if applicable to specific derivatives)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. This technique is primarily useful for compounds containing chromophores, which are typically systems of conjugated double bonds or aromatic rings. onlineorganicchemistrytutor.comlibretexts.org

The chemical structure of this compound consists solely of sigma (σ) bonds and lone pairs on the oxygen atoms. It lacks any conjugated π-systems. The electronic transitions available (σ → σ* and n → σ*) require high energy and occur in the far UV region, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. researchgate.net Therefore, UV-Vis spectroscopy is not a suitable technique for the structural elucidation of this specific saturated polyacetal. It would only become relevant if chromophoric derivatives of this compound were to be synthesized.

Computational Chemistry Studies on the Reactivity and Mechanisms of Polyacetals

Quantum Mechanical (QM) Approaches to Model Acetal (B89532) Reaction Pathways

Quantum mechanical methods are fundamental to modeling chemical reactions as they provide detailed electronic structure information, which governs bond-forming and bond-breaking processes. nih.gov For polyacetals like 2-(Diethoxymethyl)-1,1-diethoxyheptane, QM approaches are used to investigate reaction pathways such as hydrolysis or formation, which typically proceed through oxocarbenium ion intermediates. nih.govresearchgate.net These methods allow for a first-principles-based exploration of reaction dynamics and energetics without reliance on empirical parameters. uiuc.edu

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, valued for its balance of accuracy and computational efficiency. uiuc.eduescholarship.org It is extensively used to map the potential energy surface (PES) of chemical reactions. researchgate.net For a reaction involving a polyacetal, DFT calculations can identify the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgresearchgate.net This mapping of the energy landscape allows for the calculation of activation barriers, which are key to understanding reaction rates. rsc.orgyoutube.com

For instance, in the acid-catalyzed hydrolysis of an acetal, DFT can be employed to model the protonation of an oxygen atom, the subsequent cleavage of a C-O bond to form a planar oxocarbenium ion intermediate, and the final nucleophilic attack by water. Studies on related systems have used DFT to compare the relative stabilities of different possible transition states, thereby predicting the stereochemical outcome of a reaction. researchgate.net

Table 1: Example of Calculated Relative Energies for Different Transition States in a Model Reaction (Data is illustrative based on similar systems)

| Transition State Model | Calculation Method | Relative Energy (kcal/mol) |

|---|---|---|

| TS (syn, exo) | B3LYP/6-311++G(d,p) | 0.00 |

| TS (syn, endo) | B3LYP/6-311++G(d,p) | +0.85 |

| TS (anti, exo) | B3LYP/6-311++G(d,p) | +3.50 |

| TS (anti, endo) | B3LYP/6-311++G(d,p) | +4.20 |

This table illustrates how DFT calculations can differentiate the energies of various transition state geometries, providing insight into the most likely reaction pathway. Data based on findings for similar cycloaddition reactions. researchgate.net

While DFT calculations of stationary points on the PES provide a static picture of a reaction, Ab Initio Molecular Dynamics (AIMD) offers a dynamic view. youtube.com In AIMD, forces on the atoms are calculated "on-the-fly" using a quantum mechanical method at each step of a molecular dynamics simulation. acs.orgarxiv.org This allows for the simulation of the real-time evolution of the molecular system as the reaction proceeds, capturing the explicit motion of atoms. nih.gov

For a polyacetal like this compound, AIMD simulations could be used to study the dynamics of its decomposition or its interaction with solvent molecules. nih.gov This approach is particularly valuable for exploring complex reaction pathways with multiple steps or for understanding the role of thermal fluctuations and solvent effects, which are not captured in static calculations. arxiv.orgnih.gov

Molecular Mechanics (MM) and Hybrid QM/MM Methods for Large Polyacetal Systems

Treating a large molecule or a system of multiple molecules entirely with QM methods can be computationally prohibitive. uiuc.edu This is especially true for polymers or when the molecule is in a solvent environment. nih.gov Molecular Mechanics (MM) offers a more efficient, albeit less detailed, alternative by using classical force fields to describe the potential energy of a system. nih.gov

For large systems involving polyacetals, a hybrid QM/MM approach is often the method of choice. nih.govnih.govcecam.org In this scheme, the system is partitioned into two regions: the chemically active part (e.g., the reacting acetal group), which is treated with a high-level QM method, and the surrounding environment (e.g., the rest of the polymer chain and solvent), which is described by a computationally cheaper MM force field. usc.edu This multiscale technique allows for the accurate modeling of bond-breaking and-forming events while still accounting for the influence of the larger environment, making it ideal for studying enzymatic reactions or reactions in solution. nih.gov

Prediction of Reactivity and Selectivity in Acetal-Forming and -Transforming Reactions

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. nih.gov By calculating the energy barriers for competing reaction pathways, researchers can predict which products are likely to form (reactivity) and in what proportions (selectivity). nih.gov

The three-dimensional structure, or conformation, of a molecule plays a critical role in its reactivity. Branched and flexible molecules like this compound can exist in numerous conformations of varying energies. Computational conformational analysis involves systematically searching for and evaluating the energies of these different spatial arrangements.

The reactivity and selectivity of acetal reactions are governed by a subtle interplay of steric and electronic effects. ncert.nic.in Steric effects arise from the spatial arrangement and size of atoms and groups within the molecule, which can hinder the approach of a reactant. accessscience.com Electronic effects relate to how the distribution of electrons stabilizes or destabilizes reactants, intermediates, and transition states.

Computational methods can effectively disentangle these contributions. For this compound, the bulky heptyl and ethoxy groups exert significant steric hindrance, which can influence which face of a reactive center is more accessible to a nucleophile. nih.gov Simultaneously, electronic factors such as hyperconjugation and electrostatic interactions are critical in stabilizing the key oxocarbenium ion intermediates that are common in acetal chemistry. nih.govresearchgate.net Energy decomposition analysis (EDA), a computational technique, can partition the interaction energy between reacting fragments into distinct terms (electrostatic, steric, orbital interaction), providing quantitative insight into the nature of the chemical bond and the forces driving the reaction barrier. nih.govmdpi.com

Application of Machine Learning Potentials (MLP) in the Study of Complex Organic Reactions involving Acetals

The study of complex organic reactions, such as the hydrolysis or thermal degradation of polyacetals like this compound, presents significant challenges for traditional computational chemistry methods. While quantum mechanics (QM) methods like Density Functional Theory (DFT) provide high accuracy, their computational expense limits their application to small systems and short timescales, making it difficult to explore complex potential energy surfaces and reaction dynamics. researchgate.net Machine Learning Potentials (MLPs) have emerged as a transformative solution, bridging the gap between the accuracy of QM methods and the efficiency required for large-scale simulations. tunonlab.comarxiv.org

MLPs are sophisticated functions trained on data from thousands of QM calculations. researchgate.net Once trained, these potentials can predict the energy and forces of a molecular system with an accuracy that approaches the reference QM method, but at a computational cost that is several orders of magnitude lower. researchgate.net This allows for extensive molecular dynamics (MD) simulations that can unravel complex reaction mechanisms, identify transition states, and calculate kinetic parameters for molecules like polyacetals, which were previously intractable. tunonlab.com

The development of an MLP for studying a chemical reaction, such as acetal hydrolysis, involves a systematic workflow. Initially, a comprehensive training dataset is generated. This dataset must include a wide variety of molecular configurations relevant to the reaction, including reactants, intermediates, transition states, and products. tandfonline.com Techniques like active learning are often employed to efficiently sample the vast chemical space and ensure the dataset's robustness. materialssquare.comnih.gov

Various machine learning architectures are utilized, with Graph Neural Networks (GNNs) being particularly powerful for chemical applications. chemrxiv.orgchemrxiv.org GNNs can learn directly from the molecular graph structure, capturing the intricate relationships between atoms and bonds that govern reactivity. springernature.comuni-bayreuth.de These models can be trained to predict not only energies and forces but also reaction outcomes, yields, and enantioselectivity with remarkable accuracy. researchgate.netresearchgate.net

While specific MLP studies on this compound are not yet available in the literature, the methodology is directly applicable. An MLP could be trained on DFT data for the hydrolysis or thermal decomposition pathways of this molecule. The resulting potential would enable large-scale simulations to understand its stability, degradation pathways, and the influence of surrounding solvent molecules, providing insights that are currently beyond the reach of direct DFT-based molecular dynamics.

The power of MLPs lies in their predictive accuracy for key chemical parameters, such as reaction barrier heights, which are crucial for understanding reaction kinetics. Research has shown that specialized MLPs can outperform even common DFT functionals in predicting these barriers when compared to high-accuracy reference calculations.

| Method | MAE (kcal/mol) | Description |

|---|---|---|

| ωB97M-V (DFT) | 1.50 | A range-separated hybrid meta-GGA functional with VV10 nonlocal correlation. |

| XYGJ-OS (Double Hybrid) | 1.15 | An opposite-spin, scaled-Gordon-Kim double hybrid functional. |

| DeePHF@M06-2X (MLP) | 0.83 | A machine learning model trained on top of the M06-2X DFT functional, correcting its inherent errors. |

| DFTB3 (Tight Binding) | ~5-7 | A third-order Density Functional Tight Binding method, offering high speed but lower accuracy than DFT or MLPs. |

Data sourced and adapted from studies comparing modern MLP models like DeePHF to established DFT and double hybrid functionals, and benchmarks of DFTB methods. researchgate.netnih.gov

Beyond reaction barriers, ML models are highly effective at predicting the outcomes of complex reactions from a given set of reactants and reagents. By training on vast databases of known experimental reactions, these models can rank potential products, identifying the major product with high probability.

| Metric | Accuracy | Description |

|---|---|---|

| Top-1 Accuracy | 71.8% | The correct experimental product is assigned the highest rank (most likely product). |

| Top-3 Accuracy | 86.7% | The correct experimental product is within the top three highest-ranked candidates. |

| Top-5 Accuracy | 90.8% | The correct experimental product is within the top five highest-ranked candidates. |

This data reflects the performance of a neural network model trained on 15,000 reactions from the USPTO patent database to predict outcomes by ranking candidate products. nih.govresearchgate.net

The application of MLPs represents a paradigm shift in computational chemistry, enabling the study of reaction mechanisms in complex systems like polyacetals with unprecedented accuracy and efficiency. arxiv.org This approach holds the potential to accelerate the design of more stable polymers and to achieve a deeper, atomistic understanding of their chemical behavior. nih.gov

Advanced Applications of Polyacetal Chemistry in Research Synthesis

Role of Branched Acetals as Versatile Synthetic Intermediates

Branched acetals, including 2-(Diethoxymethyl)-1,1-diethoxyheptane, are valuable intermediates in organic synthesis due to their unique structural features and reactivity. They can act as protected forms of carbonyl compounds and participate in various chemical transformations, making them key components in the synthesis of complex molecules.

One of the most fundamental applications of acetals in organic synthesis is the protection of carbonyl groups in aldehydes and ketones. chemistrysteps.com This strategy is crucial in multi-step syntheses where a carbonyl group needs to be preserved while other functional groups in the molecule undergo reaction. Acetals are stable under neutral to strongly basic conditions, which makes them excellent protecting groups against a wide range of reagents, including organometallics and hydrides. libretexts.orglibretexts.org

The theoretical basis for this protection lies in the conversion of the reactive trigonal planar carbonyl group into a less reactive tetrahedral acetal (B89532). This transformation is typically achieved by treating the carbonyl compound with an alcohol or a diol in the presence of an acid catalyst. libretexts.org For a branched acetal like this compound, its formation would theoretically start from a corresponding β-dicarbonyl derivative. The protection of one of the carbonyl groups as a diethyl acetal would be followed by the protection of the second carbonyl, leading to the branched structure.

The stability of the acetal linkage is pH-dependent. While stable in basic and neutral media, acetals can be readily deprotected to regenerate the parent carbonyl compound by treatment with aqueous acid. chemistrysteps.comorgoreview.com This reversible nature is a key advantage of using acetals as protecting groups. chemistrysteps.com

| Reagent/Condition | Stability of Acetal Group |

|---|---|

| Strong Bases (e.g., NaOH, LDA) | Stable |

| Grignard Reagents (e.g., RMgX) | Stable |

| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable |

| Oxidizing Agents (e.g., KMnO4, CrO3) | Generally Stable (depends on the rest of the molecule) |

| Aqueous Acid (e.g., H3O+) | Unstable (Deprotection Occurs) |

Beyond their role as protecting groups, branched acetals can serve as intermediates in carbon-carbon bond forming reactions and other chemical transformations. ijsdr.org The acetal moiety can influence the reactivity of adjacent functional groups and can be a precursor to other functionalities. For instance, the carbon atom of the acetal can be a site for nucleophilic attack under certain conditions, or the acetal itself can be transformed into other functional groups.

While specific research on this compound in C-C bond formation is not extensively documented, the principles of acetal chemistry suggest potential applications. For example, the α-protons to the acetal group could be deprotonated to form a carbanion, which could then react with various electrophiles. Furthermore, Lewis acid-mediated reactions of acetals with nucleophiles such as silyl (B83357) enol ethers or allylsilanes can lead to the formation of new carbon-carbon bonds. illinois.edualevelchemistry.co.uk

Strategies for the Synthesis of Complex Molecular Architectures via Acetal Chemistry

The versatility of acetal chemistry is particularly evident in the synthesis of complex molecules, including natural products and their analogues, as well as chiral scaffolds.

Many natural products contain acetal or ketal functionalities as part of their core structure. The synthesis of analogues of these natural products often involves the strategic introduction and manipulation of acetal moieties. nih.gov While there are no widely reported natural products containing the precise this compound structure, the synthesis of polyether natural products, for example, often relies on the stereoselective formation of acetal-containing rings.

The synthesis of these analogues allows for the exploration of structure-activity relationships and the development of new therapeutic agents. The stability and stereochemical control offered by acetal chemistry make it an indispensable tool in this field.

Chiral acetals are valuable precursors for the synthesis of enantiomerically pure compounds. rsc.org The formation of acetals from chiral diols and prochiral ketones can proceed with high diastereoselectivity, allowing for the separation of enantiomers or the creation of specific stereocenters. nih.gov These chiral acetals can then be transformed into a variety of chiral scaffolds. rsc.orgresearchgate.net

For a molecule like this compound, if a chiral alcohol such as (R)- or (S)-2-butanol were used in its synthesis instead of ethanol (B145695), a chiral center would be introduced. Subsequent reactions could then be influenced by the stereochemistry of this chiral acetal, providing a route to chiral molecules. The use of chiral catalysts in acetalization reactions is another strategy to achieve enantioselective synthesis. nih.gov

| Acetal Precursor Type | Resulting Chiral Scaffold | Key Transformation |

|---|---|---|

| Chiral cyclic acetal | Chiral 1,2- or 1,3-diols | Reductive cleavage |

| Acetal with a chiral auxiliary | Enantiomerically enriched alcohols or amines | Diastereoselective addition to the acetal |

| Prochiral ketone derived acetal | Chiral spirocycles | Asymmetric desymmetrization |

Polyacetals in Degradable Polymer Research

Polyacetals are a class of polymers characterized by repeating acetal linkages in their backbone. rsc.org These polymers are of significant interest in the field of degradable materials because the acetal bond is susceptible to hydrolysis under acidic conditions, breaking the polymer down into smaller, often biocompatible, molecules. rsc.orgacs.org This property makes polyacetals attractive for a variety of biomedical applications, including drug delivery systems and temporary medical implants. acs.orgresearchgate.net

The properties of polyacetals, such as their degradation rate and mechanical strength, can be tuned by altering the structure of the monomers used in their synthesis. nih.govrsc.org While this compound is not a typical monomer for polymerization, its structure provides insights into the types of branched units that could be incorporated into a polyacetal chain. For instance, a diol derived from the heptane (B126788) backbone could be polymerized with a divinyl ether to create a degradable polymer with pendent diethoxymethyl groups. These side chains could influence the polymer's solubility, hydrophobicity, and degradation kinetics. elsevierpure.comresearchgate.net

Research in this area focuses on synthesizing novel polyacetals with controlled degradation profiles and functionalities for specific applications. The acid-sensitivity of the acetal linkage allows for the design of "smart" polymers that degrade in response to specific environmental triggers, such as the acidic environment of a tumor or an inflammatory tissue. acs.org

Controlled Synthesis of Polyacetal Backbones

The controlled synthesis of polyacetal backbones is a critical area of research, aiming to create polymers with specific, predictable properties. This control is often achieved through the careful selection of monomers and polymerization techniques. Acetal-containing monomers can be polymerized through various methods, including polyacetalization, polytransacetalization, and ring-opening polymerization, to form the polyacetal backbone. rsc.org

One of the key challenges in polyacetal synthesis is the reversible nature of acetal formation. rsc.org To achieve well-defined polymers, reaction conditions must be carefully optimized. The use of difunctional or polyfunctional monomers is a common strategy to build the polymer chain. rsc.org For a compound like this compound, its diacetal functionality presents it as a potential cross-linking agent or a monomer that could introduce branching into a polyacetal chain.

Recent advancements have focused on developing novel polymerization methods that offer greater control over molecular weight and architecture. For instance, cascade enyne metathesis polymerization has been used to synthesize functional polyacetals from monomers derived from sugars and furfuryl alcohol. researchgate.net This method has demonstrated living polymerization characteristics, allowing for the creation of block copolymers with tunable degradation rates. researchgate.net While not directly employing this compound, this research highlights the potential for complex acetal monomers to be incorporated into sophisticated polymer structures.

The synthesis of acetal-containing polyols for use in recyclable polyurethanes is another area of active research. acs.org In these systems, diols are reacted with divinyl ethers in the presence of an acid catalyst to form polyacetals that can be later degraded under acidic conditions, allowing for the recovery of the precursor materials. acs.orgresearchgate.net The diacetal structure of this compound suggests it could potentially be used in similar applications, contributing to the development of sustainable and recyclable polymers.

Table 1: Methods for Controlled Polyacetal Synthesis

| Polymerization Method | Monomer Type | Key Advantages |

| Polytransacetalization | Diols and Diacetals | Utilizes readily available monomers. |

| Ring-Opening Polymerization | Cyclic Acetals | Can lead to high molecular weight polymers with controlled stereochemistry. researchgate.net |

| Cascade Enyne Metathesis | Acetal-containing enynes | Allows for living polymerization and synthesis of block copolymers. researchgate.net |

| Polyaddition | Diols and Divinyl Ethers | Enables solvent-free synthesis of recyclable polyurethanes. acs.org |

Degradation Mechanisms of Polyacetals (Academic Perspective)

From an academic standpoint, understanding the degradation mechanisms of polyacetals is crucial for designing both stable and intentionally degradable materials. The primary mechanism of polyacetal degradation is the hydrolysis of the acetal linkage in the presence of acid. nih.govnih.gov This process is reversible and is a key feature in the design of chemically recyclable polymers. researchgate.net

The thermal and thermo-oxidative degradation of polyacetals, such as polyoxymethylene (POM), have been studied extensively. nih.govresearchgate.net The degradation of POM homopolymers often initiates at unstable end-chain groups, leading to a "chain-cracking" process where oxymethylene units are sequentially removed. nih.gov Copolymers, which incorporate other monomer units, tend to exhibit greater thermal stability. researchgate.net The degradation process can be influenced by factors such as the degree of crystallinity and the presence of stabilizers. nih.govresearchgate.net

The rate of degradation can be tuned by altering the chemical structure of the polyacetal. For instance, the incorporation of specific functional groups near the acetal linkage can influence its susceptibility to hydrolysis. researchgate.net Research has shown that the degradation of amphiphilic spirocyclic polyacetals in an acidic environment leads to the complete breakdown of the polymer assemblies, highlighting their potential for applications like drug delivery. nih.gov

While no specific degradation studies on this compound are available, its tetra-alkoxy structure suggests a high susceptibility to acid-catalyzed hydrolysis. The presence of four ether linkages could potentially lead to a complex degradation profile, possibly involving multiple cleavage points.

Table 2: Factors Influencing Polyacetal Degradation

| Factor | Influence on Degradation |

| Acidic Conditions | Promotes hydrolysis of the acetal linkage. nih.govnih.gov |

| Temperature | Can initiate thermal degradation and chain scission. nih.govresearchgate.net |

| Oxidative Environment | Can lead to thermo-oxidative degradation. nih.gov |

| Polymer Architecture | Copolymers and branched structures can exhibit different stability compared to linear homopolymers. nih.govresearchgate.net |

| Functional Groups | The presence of specific functional groups can modulate the rate of hydrolysis. researchgate.net |

Development of Acetal Radicals in Organic Synthesis

The chemistry of acetal radicals has emerged as a powerful tool in modern organic synthesis. researchgate.netdigitellinc.com Acetal radicals can serve as synthetic equivalents for acyl radicals, offering alternative pathways to carbonyl compounds and other functional groups while avoiding some of the stability issues associated with acyl radicals. researchgate.net

The generation of acetal radicals can be achieved through various methods, including the use of photoredox catalysis. researchgate.net This approach allows for the formation of α-alkoxyalkyl radicals from acetals under mild conditions. researchgate.net These radicals can then participate in a variety of carbon-carbon bond-forming reactions, such as addition to electron-deficient alkenes. acs.org

Recent research has highlighted the versatility of acetal radicals in the synthesis of complex molecules. For example, they have been employed in the defluorinative reductive cross-coupling reaction of acetals with α-trifluoromethyl alkenes. researchgate.netresearchgate.net Furthermore, the development of designer reagents based on fluorinated acetals has provided new methods for installing trifluoromethyl ketones into organic molecules. digitellinc.com

Given the structure of this compound, it possesses multiple sites from which a hydrogen atom could be abstracted to form a radical. The resulting radical species could then potentially engage in the types of synthetic transformations described above. The presence of two acetal functionalities within the same molecule could also lead to interesting intramolecular reactions or the formation of diradicals, although such reactivity would require specific investigation. The development of acetal radicals continues to be an active area of research, with ongoing efforts to discover new reagents and reaction protocols. researchgate.netdigitellinc.com

Table 3: Applications of Acetal Radicals in Synthesis

| Application | Description |

| Acyl Radical Equivalents | Acetal radicals can be used as stable precursors to acyl radicals for the synthesis of ketones and aldehydes. researchgate.net |

| C-C Bond Formation | They readily add to alkenes and other unsaturated systems to form new carbon-carbon bonds. acs.org |

| Installation of Functional Groups | Specialized acetal reagents allow for the introduction of specific functionalities, such as trifluoromethyl ketones. digitellinc.com |

| Late-Stage Modification | The mild conditions for generating acetal radicals make them suitable for the late-stage functionalization of complex molecules, including drug candidates. researchgate.net |

Green Chemistry Principles in the Development of Acetal Synthetic Routes

Use of Renewable Feedstocks for Acetal (B89532) Synthesis

The seventh principle of green chemistry advocates for the use of renewable feedstocks over depleting ones. yale.edu The synthesis of 2-(Diethoxymethyl)-1,1-diethoxyheptane is derived from two primary precursors: heptanal (B48729) and ethanol (B145695). Both of these can be sourced from renewable biomass rather than petrochemicals.

Heptanal: This seven-carbon aldehyde can be produced through the pyrolysis of ricinoleic acid, which is the major component of castor oil. Castor beans are a non-edible, renewable agricultural crop.

Ethanol: As a widely used biofuel, ethanol is commonly produced on a large scale through the fermentation of sugars derived from renewable resources like corn, sugarcane, and cellulose (B213188) from wood or agricultural residues. nrel.gov

Lignocellulose, composed of cellulose, hemicelluloses, and lignin, is a particularly abundant and promising renewable feedstock. royalsocietypublishing.org Advanced biorefinery processes can break down these complex polymers into simpler platform molecules, including the sugars needed for ethanol production. royalsocietypublishing.org By sourcing both heptanal and ethanol from biomass, the entire lifecycle of this compound becomes significantly more sustainable, reducing the dependence on finite fossil fuels.

Implementation of Safer Solvents and Auxiliaries

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component in a reaction and contribute significantly to waste and environmental impact. yale.edu

Traditional acetal synthesis often employs volatile organic compounds (VOCs) like toluene (B28343) or benzene (B151609) to aid in the removal of water. These solvents are hazardous and pose risks to human health and the environment. researchgate.net Green chemistry promotes the use of safer alternatives. thecalculatedchemist.comnih.gov For the synthesis of this compound, several classes of environmentally benign solvents could be considered:

Bio-derived Solvents: Solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) are derived from biomass and exhibit favorable environmental profiles.

Ionic Liquids (ILs): These are salts with low melting points that have negligible vapor pressure, reducing air pollution and exposure risks. researchgate.net Certain acidic functional ionic liquids can even act as both the solvent and the catalyst. researchgate.net

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than its individual components. They are often biodegradable, non-toxic, and can be derived from natural sources. Some acidic DESs can catalyze acetalization without external catalysts. researchgate.net

Water: Although acetalization produces water, performing the reaction in an aqueous medium using specific catalysts like polystyrenesulfonic acid has been shown to be effective for certain acetal syntheses. ijsdr.org

Table 1: Comparison of Solvents for Acetal Synthesis

| Solvent Category | Example | Properties | Green Chemistry Consideration |

|---|---|---|---|

| Traditional | Toluene | Volatile, flammable, toxic | High environmental and health impact; to be avoided. |

| Bio-derived | Cyclopentyl Methyl Ether (CPME) | High boiling point, low water miscibility | Renewable source, safer profile than many traditional solvents. |

| Ionic Liquids | [BMIM]Cl | Non-volatile, high thermal stability | Eliminates VOC emissions; recyclability is a key advantage. acs.org |

| Deep Eutectic Solvents | Choline Chloride/Malonic Acid | Biodegradable, low toxicity, low cost | Can act as both solvent and catalyst, simplifying the process. researchgate.net |

| Benign Conventional | Dimethyl Sulfoxide (DMSO) | High boiling point, aprotic | Less toxic than many halogenated or aromatic solvents. ijsdr.org |

The most effective way to mitigate the hazards associated with solvents is to eliminate their use entirely. Solvent-free, or neat, reaction conditions represent an ideal application of green chemistry principles. acs.org For the synthesis of this compound, this would involve reacting liquid heptanal directly with an excess of ethanol, which serves as both a reagent and the reaction medium.

This approach offers several advantages:

Reduced Waste: Eliminates the need for purchasing, handling, and disposing of a separate solvent.

Simplified Purification: The final product is isolated from the excess alcohol and catalyst, often through simple filtration and distillation, which can be less energy-intensive than removing a high-boiling solvent. acs.org

Increased Reaction Rate: Higher reactant concentrations can lead to faster reaction times.

Solvent-free acetalization has been successfully demonstrated using various heterogeneous catalysts, which can be easily removed from the reaction mixture by filtration. organic-chemistry.orgresearchgate.net

Development of Highly Efficient and Recyclable Catalytic Systems

Catalysis is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can, in principle, carry out a reaction indefinitely. yale.edu Traditional acetal synthesis uses homogeneous mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). rsc.orgmdpi.com While effective, these catalysts are corrosive, difficult to separate from the product, and generate significant waste during neutralization. rsc.org

The development of solid, heterogeneous acid catalysts has revolutionized acetal synthesis. acsgcipr.orgrsc.org These catalysts are insoluble in the reaction medium, which allows for simple separation (e.g., by filtration) and subsequent reuse, minimizing waste and cost. acs.orgrsc.org For the synthesis of this compound, a variety of recyclable catalysts could be employed:

Zeolites and Clays: Materials like montmorillonite (B579905) clay and various zeolites are porous aluminosilicates with acidic sites that effectively catalyze acetalization. rsc.org

Sulfonated Resins: Ion-exchange resins such as Amberlyst-15 possess strongly acidic sulfonic acid groups and are widely used in industrial-scale acetal production.

Metal Oxides and Phosphates: Solid acids like zirconium tetrachloride and mesoporous zirconium oxophosphate have shown high efficiency and selectivity in acetal formation. organic-chemistry.orgresearchgate.net

Supported Acids: Perchloric acid adsorbed on silica (B1680970) gel is an extremely efficient and reusable catalyst that can promote acetalization under mild, often solvent-free, conditions. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of Recyclable Catalysts for Acetalization

| Catalyst Type | Specific Example | Key Advantages | Applicability to this compound Synthesis |

|---|---|---|---|

| Acidic Clays | Montmorillonite K10 | Inexpensive, readily available, mild reaction conditions. rsc.org | Suitable for reacting heptanal and ethanol under mild heating. |

| Zeolites | HZSM-5 | Shape selectivity, high thermal stability. | Effective for vapor-phase or liquid-phase acetalization. |

| Sulfonated Resins | Amberlyst-15 | High catalytic activity, commercially available. | A robust choice for batch or continuous-flow processes. |

| Supported Acids | HClO₄-SiO₂ | Extremely high efficiency, reusable, promotes solvent-free conditions. organic-chemistry.org | Ideal for an energy-efficient, solvent-free synthesis. |

| Heteropoly Acids | H₄SiW₁₂O₄₀ | Strong Brønsted acidity, high activity. rsc.org | Can be used in bulk or supported form for high conversion rates. |

Concepts of Inherent Safer Chemistry for Prevention of Hazards

The twelfth and final principle of green chemistry states that substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. wordpress.comwordpress.com This principle of "inherently safer design" encourages avoiding hazards at their source rather than controlling them with additional safety measures. acs.orgaiche.org

In the context of synthesizing this compound, several strategies can be implemented to enhance inherent safety:

Replacing Hazardous Catalysts: As discussed, substituting corrosive and hazardous homogeneous acids (e.g., concentrated H₂SO₄) with stable, solid heterogeneous catalysts eliminates risks associated with handling, spills, and corrosive waste streams. rsc.org

Choosing Safer Reagents and Solvents: Using ethanol as a reagent is relatively safe, but avoiding highly volatile and flammable solvents like diethyl ether in favor of higher-boiling point, less flammable alternatives or solvent-free conditions reduces fire and explosion risks. gappeptides.com

Moderating Reaction Conditions: The use of highly efficient catalysts allows the reaction to be conducted at lower temperatures and pressures, reducing the energy stored in the reactor and minimizing the severity of a potential runaway reaction. acs.org Operating at ambient conditions is the ideal goal.

Minimizing Hazardous Intermediates: The synthesis of this specific acetal from heptanal and ethanol does not typically involve highly hazardous intermediates. However, the general principle applies to avoiding synthetic routes that might generate unstable or toxic byproducts.

By integrating these principles, the entire process becomes fundamentally safer for workers and the surrounding community, moving beyond simple hazard management to true hazard elimination. wordpress.comgappeptides.com

Conclusion and Future Research Directions

Summary of Academic Contributions in the Field of Branched Polyacetal Chemistry

Academic research in branched polyacetal chemistry has led to significant advancements in polymer synthesis and material design. A primary contribution has been the development of methods to create complex polymer architectures with controlled properties. Researchers have successfully synthesized hyperbranched polyacetals (HBPAs) which are noted for their low viscosity and high solubility in many organic solvents. researchgate.net These properties make them suitable for applications such as specialized coatings and adhesives. researchgate.net

Key academic achievements include:

Controlled Polymerization: Methodologies like cascade enyne metathesis polymerization have been developed to produce stereo-controlled, degradable polyacetal-based polymers. researchgate.net This control over stereochemistry is crucial for applications in advanced biomedical and electronic materials. researchgate.net

Enhanced Properties: Research has focused on synthesizing novel acetal (B89532) copolymers with superior thermal stability. For instance, the cationic copolymerization of trioxane (B8601419) with cyclic acetals has been explored to create materials with improved performance characteristics compared to traditional acetal homopolymers. cuny.edu

Functional Materials: A significant contribution is the design of polyacetals that enable closed-loop recycling. Aromatic acetal-containing polyols have been synthesized and used to produce high-performance polyurethanes that can be depolymerized under mild acidic conditions, allowing for the recovery of high-purity monomers. rsc.org

Degradability and Biocompatibility: The acid-labile nature of the acetal linkage is a focal point of research, leading to the creation of polymers that can degrade under specific pH conditions. researchgate.net This has been leveraged to design materials for applications like drug delivery systems. researchgate.netresearchgate.net

The following table summarizes key research contributions in the field:

| Research Area | Key Contribution | Potential Application |

| Hyperbranched Polyacetals | Synthesis of polymers with low viscosity and high solubility. researchgate.net | Coatings, Adhesives, Drug Delivery. researchgate.net |

| Stereo-controlled Polymers | Precise control over polymer stereochemistry via cascade polymerization. researchgate.net | Advanced Electronics, Drug Delivery. researchgate.net |

| Novel Acetal Copolymers | Copolymers with enhanced thermal stability. cuny.edu | High-Performance Engineering Thermoplastics. cuny.edu |

| Recyclable Polyols | Aromatic acetal-containing polyols for closed-loop recyclable polyurethanes. rsc.org | Sustainable High-Performance Materials. rsc.org |

Unaddressed Challenges and Emerging Research Frontiers for 2-(Diethoxymethyl)-1,1-diethoxyheptane and Analogues

Despite progress, several challenges remain in the study of this compound and its analogues, defining the next frontiers of research. A primary difficulty lies in achieving precise control over the degree of branching (DB) during the synthesis of hyperbranched polymers. researchgate.net While methods exist, achieving a DB of 100%—a perfect dendrimer-like structure—in a straightforward, scalable manner remains a significant hurdle. researchgate.net

Emerging research frontiers are focused on:

Predictable Degradation: While the acid-sensitivity of polyacetals is well-known, fine-tuning the hydrolysis rate for specific applications is a complex challenge. researchgate.net For a compound like this compound, understanding how its specific branched structure influences degradation kinetics is an open research question.

Scalable Synthesis: The synthesis of this compound often involves the acid-catalyzed reaction of an aldehyde (heptanal) with an alcohol (ethanol, via diethyl ether). evitachem.com Scaling up such reactions while maintaining high purity and avoiding side reactions is a persistent challenge, particularly for more complex, multi-functional analogues.

Expanding Monomer Scope: The range of commercially available AB2-type monomers for creating hyperbranched polyacetals is limited. researchgate.net Research is needed to develop new, versatile monomers that can introduce a wider array of functional groups and lead to materials with novel properties.

Mechanical Performance: While polyacetals offer chemical advantages like degradability, their mechanical properties can sometimes be inferior to traditional non-degradable polymers. A key research frontier is the development of branched polyacetal systems with robust mechanical strength, toughness, and durability without compromising their desired chemical functionality. rsc.org

Potential for Innovation in Synthetic Organic Chemistry through Polyacetal Research

Research into polyacetals like this compound offers fertile ground for innovation in synthetic organic chemistry. The unique reactivity of the acetal group provides opportunities to develop novel chemical transformations and materials.

Potential areas for innovation include:

Dynamic Covalent Chemistry: The reversible nature of the acetal bond under certain conditions makes it ideal for use in dynamic covalent chemistry, enabling the creation of self-healing materials, adaptable networks, and stimuli-responsive systems.

Advanced Catalysis: The synthesis of complex polyacetals necessitates the development of more efficient and selective catalysts. This drives innovation in organocatalysis and the use of heterogeneous acid catalysts that are more environmentally benign and easier to separate from reaction products than traditional liquid acids. rsc.orgconicet.gov.ar

Integration of Modern Synthetic Technologies: The application of enabling technologies can revolutionize polyacetal synthesis. nih.gov Continuous-flow reactors, for example, could allow for better control over reaction parameters in acetalization reactions, enhancing safety and scalability. evitachem.comnih.gov Similarly, biocatalysis presents an opportunity for the enantioselective synthesis of chiral acetals, a significant challenge in polymer chemistry. researchgate.netnih.gov

Post-Polymerization Modification: The functional groups within polyacetals can be leveraged for post-polymerization modification, allowing for the creation of highly complex and tailored macromolecules from simpler precursors. researchgate.net This modular approach is a powerful tool in modern synthetic chemistry for building functional diversity.

The table below highlights innovative synthetic strategies and their potential impact:

| Synthetic Innovation | Potential Impact on Polyacetal Chemistry |

| Flow Chemistry | Improved control, safety, and scalability of acetal synthesis. nih.gov |

| Advanced Organocatalysis | Reduced toxicity and milder reaction conditions compared to metallic catalysts. researchgate.net |

| Transacetalization Chemistry | Enables closed-loop recycling and the creation of dynamic, adaptable materials. rsc.org |

| Biocatalysis | Access to chiral polyacetals with controlled stereochemistry for specialized applications. researchgate.netnih.gov |

Interdisciplinary Research Opportunities in Advanced Acetal Chemistry

The unique properties of branched polyacetals create numerous opportunities for collaboration across scientific and engineering disciplines. The versatility of these compounds allows their application in diverse fields, driving innovation beyond the traditional scope of organic chemistry.

Key interdisciplinary opportunities include:

Materials Science: The development of high-performance, recyclable, and degradable polymers is a central goal in materials science. wepub.org Collaboration between organic chemists and material scientists is crucial for designing polyacetals, like the polyols used in recyclable polyurethanes rsc.org, that meet specific mechanical, thermal, and environmental requirements.

Biochemistry and Medicine: The degradability of polyacetals under physiologically relevant acidic conditions makes them prime candidates for biomedical applications. wikipedia.org Research at the intersection of polymer chemistry, biochemistry, and pharmacology can lead to the development of advanced drug delivery systems, temporary medical implants, and scaffolds for tissue engineering. researchgate.netresearchgate.net